N,N-diCPM[D-Pro-10]Dyn A-(1-11)
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Overview
Description
N,N-diCPM[D-Pro-10]Dyn A-(1-11) is a synthetic analog of Dynorphin A-(1-11), a peptide known for its activity on kappa opioid receptors. This compound has been modified to enhance its stability and activity, making it a subject of interest in opioid research .
Preparation Methods
The synthesis of N,N-diCPM[D-Pro-10]Dyn A-(1-11) involves solid-phase peptide synthesis, a common method for producing peptides. The process includes the sequential addition of protected amino acids to a resin-bound peptide chain. The specific modifications, such as the incorporation of N,N-diCPM and D-Proline at position 10, require careful control of reaction conditions to ensure the correct structure .
Chemical Reactions Analysis
N,N-diCPM[D-Pro-10]Dyn A-(1-11) undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can be used to replace one functional group with another.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N,N-diCPM[D-Pro-10]Dyn A-(1-11) has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its interactions with kappa opioid receptors and its effects on cellular signaling pathways.
Medicine: Explored for potential therapeutic applications in pain management and addiction treatment.
Industry: Utilized in the development of new peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of N,N-diCPM[D-Pro-10]Dyn A-(1-11) involves binding to kappa opioid receptors, which are G-protein-coupled receptors. This binding triggers a cascade of intracellular signaling events, leading to the modulation of pain perception and other physiological responses. The specific molecular targets and pathways involved include the inhibition of adenylate cyclase and the activation of potassium channels .
Comparison with Similar Compounds
N,N-diCPM[D-Pro-10]Dyn A-(1-11) can be compared with other Dynorphin A-(1-11) analogs, such as:
[D-Pro-10]Dyn A-(1-11): Similar in structure but lacks the N,N-diCPM modification.
[N-MePhe-1]Dyn A-(1-11): Contains a different modification at the N-terminus.
[D-Ala-2]Dyn A-(1-11): Modified at the second position with D-Alanine.
The uniqueness of N,N-diCPM[D-Pro-10]Dyn A-(1-11) lies in its specific modifications, which enhance its stability and activity compared to other analogs .
Properties
Molecular Formula |
C71H115N21O13 |
---|---|
Molecular Weight |
1470.8 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[bis(cyclopropylmethyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C71H115N21O13/c1-5-43(4)59(66(102)87-51(20-13-33-81-71(77)78)67(103)92-34-14-21-55(92)65(101)88-52(68(104)105)17-9-10-30-72)90-61(97)50(19-12-32-80-70(75)76)85-60(96)49(18-11-31-79-69(73)74)86-62(98)53(35-42(2)3)89-63(99)54(36-44-15-7-6-8-16-44)84-58(95)39-82-57(94)38-83-64(100)56(37-45-26-28-48(93)29-27-45)91(40-46-22-23-46)41-47-24-25-47/h6-8,15-16,26-29,42-43,46-47,49-56,59,93H,5,9-14,17-25,30-41,72H2,1-4H3,(H,82,94)(H,83,100)(H,84,95)(H,85,96)(H,86,98)(H,87,102)(H,88,101)(H,89,99)(H,90,97)(H,104,105)(H4,73,74,79)(H4,75,76,80)(H4,77,78,81)/t43-,49-,50-,51-,52-,53-,54-,55-,56-,59-/m0/s1 |
InChI Key |
XMFJUPAXGQSFIW-FOMVZIENSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N(CC4CC4)CC5CC5 |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N(CC4CC4)CC5CC5 |
Origin of Product |
United States |
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